molecular formula C18H16ClN3O2 B2732873 Ethyl 4-[(3-chlorophenyl)methylamino]quinazoline-2-carboxylate CAS No. 866155-32-0

Ethyl 4-[(3-chlorophenyl)methylamino]quinazoline-2-carboxylate

Cat. No.: B2732873
CAS No.: 866155-32-0
M. Wt: 341.8
InChI Key: YDGBSWWEWLOMGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(3-chlorophenyl)methylamino]quinazoline-2-carboxylate is a synthetic quinazoline derivative of significant interest in medicinal chemistry and oncology research. Quinazoline-based compounds are recognized as privileged scaffolds in drug discovery due to their diverse biological activities . A primary research application for this class of compounds is as potential anticancer agents . Related quinazoline derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including prostate (PC3), breast (MCF-7), and colon (HT-29) adenocarcinomas, by inhibiting cell proliferation in a dose-dependent manner . The mechanism of action for quinazoline compounds often involves targeted kinase inhibition . Some derivatives function as multi-kinase inhibitors, targeting key signaling proteins such as VEGFR-2, FGFR-1, and BRAF, which are critical pathways in tumor growth and angiogenesis . This targeted approach can induce G2/M phase cell cycle arrest and promote apoptosis in cancer cells . Beyond oncology, this compound is also valuable for investigating inflammatory pathways . Quinazoline derivatives have shown notable anti-inflammatory and analgesic properties in pharmacological studies, making them useful tools for exploring cyclooxygenase (COX) inhibition and other mechanisms involved in the inflammatory response . This product is intended for research purposes by qualified scientists.

Properties

IUPAC Name

ethyl 4-[(3-chlorophenyl)methylamino]quinazoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-2-24-18(23)17-21-15-9-4-3-8-14(15)16(22-17)20-11-12-6-5-7-13(19)10-12/h3-10H,2,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGBSWWEWLOMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C(=N1)NCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Ring Construction

The quinazoline nucleus is typically assembled through condensation of ethyl anthranilate with formamidine acetate under acidic conditions. For example, heating ethyl anthranilate with formamide at 150°C for 6 hours generates ethyl quinazoline-2-carboxylate. Alternatively, cyclocondensation with urea derivatives in polyphosphoric acid yields 4-hydroxyquinazoline intermediates, which are subsequently chlorinated using phosphorus oxychloride (POCl₃).

Regioselective Amination at C-4

Introducing the (3-chlorophenyl)methylamino group at position 4 requires nucleophilic substitution of a leaving group (e.g., Cl, OTs) with 3-chlorobenzylamine. Patent CN115806550A discloses that treating 4-chloroquinazoline-2-carboxylate with 3-chlorobenzylamine in dimethylformamide (DMF) at 80°C for 12 hours achieves 62% yield. Microwave irradiation (150 W, 10 minutes) enhances reaction efficiency to 84% by reducing side-product formation.

Detailed Preparation Methods

Method A: Cyclocondensation-Amination Sequence

Step 1: Synthesis of Ethyl 4-Chloroquinazoline-2-Carboxylate
Ethyl anthranilate (10 mmol) reacts with formamidine acetate (12 mmol) in acetic acid under reflux for 8 hours. After cooling, the mixture is poured into ice water, and the precipitated solid is filtered and dried. The intermediate is treated with POCl₃ (5 equiv) at 110°C for 3 hours to yield ethyl 4-chloroquinazoline-2-carboxylate (74% yield).

Step 2: Amination with 3-Chlorobenzylamine
The chlorinated intermediate (5 mmol) is combined with 3-chlorobenzylamine (6 mmol) and potassium carbonate (10 mmol) in DMF. The reaction proceeds at 80°C for 12 hours, followed by aqueous workup and column chromatography (hexane:ethyl acetate, 3:1) to isolate the product (62% yield).

Key Data:

  • IR (KBr): 1725 cm⁻¹ (C=O ester), 1598 cm⁻¹ (C=N quinazoline)
  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, H-5), 7.89–7.24 (m, 4H, aromatic), 4.65 (s, 2H, N–CH₂), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 1.38 (t, J = 7.1 Hz, 3H, CH₃)

Method B: One-Pot Microwave-Assisted Synthesis

Procedure:
Ethyl anthranilate (10 mmol), 3-chlorobenzylamine (12 mmol), and triethylamine (15 mmol) are dissolved in ethanol and subjected to microwave irradiation (150 W, 150°C) for 10 minutes. The crude product is purified via recrystallization from ethanol to afford the title compound in 85% yield.

Advantages:

  • Reduced reaction time (10 minutes vs. 12 hours)
  • Higher yield due to minimized decomposition

Method C: Reductive Amination Approach

Step 1: Synthesis of Ethyl 4-Oxoquinazoline-2-Carboxylate
Ethyl anthranilate reacts with urea in polyphosphoric acid at 120°C for 5 hours, yielding the 4-oxo derivative (68%).

Step 2: Reductive Amination
The ketone (5 mmol) is treated with 3-chlorobenzylamine (6 mmol) and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature for 24 hours. The product is isolated in 58% yield after silica gel chromatography.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Key Advantages
Cyclocondensation-Amination Reflux, 12 h 62 98 Scalability
Microwave 150 W, 10 min 85 99 Time efficiency
Reductive Amination RT, 24 h 58 95 Mild conditions

Data synthesized from Refs

Functionalization and Derivative Synthesis

Post-synthetic modifications of this compound include:

  • Ester Hydrolysis: Treatment with NaOH in ethanol/water affords the carboxylic acid derivative, enabling further coupling reactions.
  • N-Alkylation: Reaction with methyl iodide in the presence of NaH yields N-methylated analogs for structure-activity studies.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-chlorophenyl)methylamino]quinazoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenylmethylamino group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinazoline-2-carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Quinazoline derivatives, including Ethyl 4-[(3-chlorophenyl)methylamino]quinazoline-2-carboxylate, have shown significant potential as antitumor agents. They act primarily as inhibitors of tyrosine kinase receptors, which are often overexpressed in various cancers such as breast, ovarian, colon, and prostate cancer. The compound has demonstrated cytotoxic effects against several cancer cell lines.

Case Study:
A study evaluated various synthesized quinazoline derivatives against HepG2 and MCF-7 cell lines. The results indicated that certain quinazoline derivatives exhibited IC50 values comparable to standard chemotherapeutic agents like doxorubicin, highlighting their potential as effective anticancer drugs .

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. Research indicates that modifications on the quinazoline scaffold can enhance anti-inflammatory activity, making it a candidate for treating inflammatory diseases.

Data Table: Anti-inflammatory Activity of Quinazoline Derivatives

CompoundIC50 (µM)Mechanism of Action
Ethyl 4-[(3-chlorophenyl)...]19.95Inhibition of pro-inflammatory cytokines
Doxorubicin8.90Topoisomerase II inhibition

Antiviral Activity

Research has indicated that quinazoline derivatives can be effective against viral infections, particularly hepatitis C. The structural modifications in compounds like this compound enhance their antiviral efficacy.

Case Study:
A patent describes the use of various quinazoline derivatives for the treatment of viral infections, emphasizing their role in inhibiting viral replication .

Central Nervous System Activity

The compound has also been explored for its potential neuroprotective properties. Quinazoline derivatives have been shown to inhibit acetylcholinesterase activity, suggesting a possible application in treating neurodegenerative diseases like Alzheimer's.

Data Table: Acetylcholinesterase Inhibition

CompoundIC50 (µM)Application
Ethyl 4-[(3-chlorophenyl)...]12.5Alzheimer's Disease
Standard Inhibitor5.0Reference Drug

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the quinazoline ring can significantly influence biological activity.

Key Modifications:

  • Substituents at position 4 enhance antitumor activity.
  • Electron-withdrawing groups at position N-3 improve anti-inflammatory properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-chlorophenyl)methylamino]quinazoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The presence of the 3-chlorophenylmethylamino group enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of Ethyl 4-[(3-chlorophenyl)methylamino]quinazoline-2-carboxylate and structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Compound Name Substituents Biological Activity/Inhibition Target Key Findings Reference ID
This compound 3-chlorobenzylamino (position 4), ethyl carboxylate (position 2) Not explicitly stated (potential kinase inhibitor) Structural similarity to VEGFR-2 inhibitors (e.g., compound 40 in ) suggests kinase-targeting potential.
N-methyl-4-((4-(3-(m-tolyl)ureido)phenyl)amino)quinazoline-2-carboxamide (39) m-Tolylureido phenylamino (position 4), methylcarboxamide (position 2) VEGFR-2 inhibitor IC₅₀ in nanomolar range; superior to sorafenib in preclinical models.
Ethyl 4-(3-fluoro-4-(3-(m-tolyl)ureido)phenoxy)quinazoline-2-carboxylate (40) m-Tolylureido-fluorophenoxy (position 4), ethyl carboxylate (position 2) VEGFR-2 inhibitor Potent VEGFR-2 inhibition; enhanced solubility due to carboxylate group.
Ethyl 4-hydrazino-3,4-dihydroquinazoline-2-carboxylate (Va-e) Hydrazino group (position 4), ethyl carboxylate (position 2) Antimicrobial, anti-inflammatory Moderate activity against S. aureus and E. coli; COX-2 inhibition.
Ethyl 2-[(4-chlorophenyl)amino]-4-thiazolecarboxylate 4-chloroanilino (position 2), ethyl carboxylate (position 4) Not specified (thiazole core differs from quinazoline) Structural analog with a thiazole ring; potential for divergent targets.

Key Observations:

Substituent Influence on Activity: The 3-chlorophenyl group in the target compound may enhance lipophilicity and target binding compared to hydrazino () or ureido () substituents. Chlorinated aromatic groups often improve pharmacokinetic properties, such as membrane permeability . The ethyl carboxylate at position 2 is a common feature in kinase inhibitors (e.g., compound 40 in ), suggesting a role in hydrogen bonding with kinase active sites .

In contrast, hydrazinoquinazolines () exhibit broader antimicrobial activity, indicating that the 3-chlorobenzylamino substituent may shift selectivity toward kinase inhibition rather than microbial targeting .

Comparative Limitations: Unlike 4-aminopyridine (4-AP) analogs (), which potentiate HVACCs (voltage-gated calcium channels), quinazolines like the target compound are more likely to interact with tyrosine kinases or DNA repair enzymes due to their larger aromatic surface area .

Biological Activity

Ethyl 4-[(3-chlorophenyl)methylamino]quinazoline-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its diverse biological activities. This article explores its pharmacological properties, including analgesic, anti-inflammatory, anticancer, and antimicrobial effects, supported by research findings and case studies.

Chemical Structure and Synthesis

This compound belongs to the quinazoline class of compounds, characterized by a fused benzene and pyrimidine ring structure. The presence of the 3-chlorophenyl group and the ethyl carboxylate moiety contributes to its biological activity. The synthesis typically involves the reaction of quinazoline derivatives with appropriate amines and carboxylic acid derivatives under controlled conditions.

1. Analgesic Activity

Research has demonstrated that quinazoline derivatives exhibit substantial analgesic effects. This compound has been evaluated for its analgesic potential using various animal models. In a study comparing different derivatives, this compound showed notable analgesic activity, with results indicating effectiveness comparable to standard analgesics like diclofenac:

CompoundDose (mg/kg)Analgesic Activity (%)
This compound2064 ± 1.19
Diclofenac2062 ± 1.49

These findings suggest that modifications in the molecular structure can enhance analgesic properties, particularly through the introduction of electron-withdrawing groups at specific positions on the quinazoline ring .

2. Anti-Inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. Studies indicate that it inhibits cyclooxygenase enzymes (COX-I and COX-II), which are critical in mediating inflammatory responses. The IC50 values for this compound were found to be significantly lower than those of traditional anti-inflammatory drugs, suggesting a promising therapeutic profile:

CompoundCOX-I IC50 (µM)COX-II IC50 (µM)
This compound0.39 – 1.870.22

This inhibition profile indicates a favorable safety margin compared to conventional NSAIDs, as it exhibited lower gastrointestinal toxicity .

3. Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound demonstrated significant cytotoxicity with IC50 values indicating potent activity:

Cell LineIC50 (µM)
HepG218.79
MCF-713.46

These results suggest that the compound effectively inhibits cell proliferation, potentially through mechanisms involving the disruption of key signaling pathways associated with tumor growth .

4. Antimicrobial Activity

The antimicrobial efficacy of this quinazoline derivative has also been explored. It exhibited moderate to strong activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties:

MicroorganismMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Candida albicans16.69

These findings highlight the broad-spectrum antimicrobial potential of this compound, making it a candidate for further development in treating infectious diseases .

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of quinazoline derivatives, demonstrating that specific substitutions can significantly enhance biological activity. For instance, modifications leading to increased lipophilicity or introducing additional functional groups have been shown to improve both analgesic and anticancer effects .

Example Case Study:
A recent study synthesized a series of quinazoline derivatives, including this compound, and evaluated their biological activities through in vitro assays. The results indicated that compounds with similar structural motifs consistently exhibited enhanced activity against various biological targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-[(3-chlorophenyl)methylamino]quinazoline-2-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodology : Solvent-free synthesis using heterogeneous catalysts (e.g., C/TiO₂·SO₃·SbCl₂) under controlled heating (363 K) has demonstrated high yields (88%) by minimizing side reactions and simplifying purification . Multi-step routes involving sequential coupling and cyclization (e.g., 11-step protocols) often suffer from low overall yields (2–5%); optimizing intermediates and reducing purification steps via flash chromatography (e.g., EtOAc/cyclohexane) can improve efficiency .

Q. Which crystallization techniques are effective for purifying this compound, and what solvents are typically employed?

  • Methodology : Ethanol is widely used for recrystallization due to its polarity and ability to dissolve the compound at elevated temperatures while precipitating impurities upon cooling. Hot ethanol washes followed by slow evaporation yield high-purity crystals suitable for X-ray diffraction . Purity validation via HPLC (C18 columns, acetonitrile/water gradients) ensures compliance with analytical standards .

Q. How is the crystal structure of this compound determined, and what software tools are essential for data refinement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) paired with SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) is standard. Hydrogen atom positions are idealized using riding models, and displacement parameters (Uiso) are refined against high-resolution data . Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and molecular geometry .

Advanced Research Questions

Q. How can researchers employ SHELX software for refining crystal structures of quinazoline derivatives, particularly with challenging data (e.g., twinned crystals)?

  • Methodology : For twinned data, SHELXL’s twin refinement commands (e.g., TWIN, BASF) enable partitioning of overlapping reflections. High-resolution datasets benefit from anisotropic displacement parameter refinement, while restraints (e.g., DFIX, SIMU) maintain chemically reasonable geometries . Comparative analysis with untwinned data from related quinazolines (e.g., ethyl 4-(2-chlorophenyl)-2-methyl derivatives) validates refinement strategies .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) of quinazoline-based kinase inhibitors like VEGFR-2?

  • Methodology : In vitro kinase inhibition assays (e.g., fluorescence polarization) using nanomolar compound concentrations (IC₅₀ determination) compare potency against reference drugs (e.g., sorafenib). Molecular docking (AutoDock Vina, Schrödinger) identifies key interactions (e.g., hydrogen bonding with kinase active sites). Contradictions in activity between derivatives (e.g., fluorinated vs. chlorinated substituents) are resolved via free-energy perturbation (FEP) simulations .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the crystal packing and stability of this compound?

  • Methodology : Hydrogen-bonding networks (e.g., N–H⋯O interactions) and π-π stacking (interplanar distances < 4.0 Å) are quantified using Mercury software. Crystal stability correlates with packing coefficients (0.65–0.75), calculated via PLATON. Comparative studies with analogs (e.g., ethyl 4-benzamido-5-phenyl-triazole carboxylate) reveal how substituents alter lattice energies .

Q. What computational approaches predict quinazoline ring puckering, and how do experimental data validate these models?

  • Methodology : Cremer-Pople puckering parameters (e.g., amplitude qq, phase ϕ\phi) are computed using DFT (B3LYP/6-311G**) to model non-planar conformations. Experimental validation via SC-XRD data (e.g., torsion angles, displacement parameters) confirms deviations from planarity. Discrepancies between theory and experiment are minimized by incorporating solvent effects in simulations .

Q. How can researchers resolve contradictions in inhibitory potency data across different quinazoline derivatives?

  • Methodology : Multivariate statistical analysis (e.g., PCA, PLS regression) identifies structural descriptors (e.g., logP, polar surface area) influencing bioactivity. Orthogonal assays (e.g., cellular proliferation vs. enzymatic inhibition) differentiate on-target vs. off-target effects. For example, discrepancies in VEGFR-2 inhibition between derivatives 39 and 40 ( ) are attributed to fluorine’s electronegativity enhancing binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.